S-ethyl bromoethanethioate
Overview
Description
S-ethyl bromoethanethioate, also known as S-ethyl 2-bromoethanethioate, is an organosulfur compound with the molecular formula C₄H₇BrOS. It is a thioester derivative, characterized by the presence of a bromine atom, an ethyl group, and a thioester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
S-ethyl bromoethanethioate can be synthesized through the reaction of bromoacetic acid with ethanethiol. The reaction typically involves the use of a catalytic amount of an acid or base to facilitate the formation of the thioester bond. The general reaction scheme is as follows:
- The reaction mixture is stirred and heated to promote the formation of this compound.
- The product is then purified through distillation or recrystallization .
Bromoacetic acid: reacts with in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions, such as temperature and pH, is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
S-ethyl bromoethanethioate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol or alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted thioesters, amides, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and alcohols.
Scientific Research Applications
S-ethyl bromoethanethioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of S-ethyl bromoethanethioate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The thioester group can undergo oxidation and reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
S-ethyl bromoacetate: Similar in structure but lacks the sulfur atom.
S-ethyl bromothioacetate: Another thioester derivative with similar reactivity.
Ethanethioic acid, bromo-, S-ethyl ester: A closely related compound with similar chemical properties.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial use .
Properties
IUPAC Name |
S-ethyl 2-bromoethanethioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrOS/c1-2-7-4(6)3-5/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTAUUKIHAEBRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493248 | |
Record name | S-Ethyl bromoethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60277-18-1 | |
Record name | S-Ethyl bromoethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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